1,8-Dibromoperfluorooctane

Descripción general

Descripción

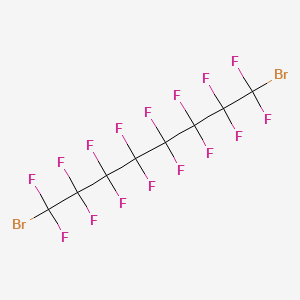

1,8-Dibromoperfluorooctane is a synthetic compound with the molecular formula C8Br2F16 and a molecular weight of 559.87 g/mol . It is a member of the perfluoroalkyl substances (PFASs) family, characterized by its high chemical stability and low toxicity . This compound is typically used in various industrial applications, including as a surfactant, wetting agent, and lubricant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Dibromoperfluorooctane can be synthesized through the bromination of perfluorooctane. The reaction involves the addition of bromine (Br2) to perfluorooctane in the presence of a catalyst, typically under controlled temperature and pressure conditions . The reaction is as follows:

C8F16+Br2→C8Br2F16

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to ensure the reaction’s efficiency and safety. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Dibromoperfluorooctane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Reduction Reactions: The bromine atoms can be reduced to form perfluorooctane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products include perfluorooctanol or perfluorooctylamine, depending on the substituent introduced.

Reduction Reactions: The major product is perfluorooctane.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,8-Dibromoperfluorooctane is characterized by its perfluorinated octane backbone with bromine substituents at the 1 and 8 positions. This structure imparts significant hydrophobicity and lipophobicity, making it useful in applications where water and oil repellency are desired.

Environmental Applications

1. Remediation of Contaminated Sites

The compound has been investigated for its potential role in the remediation of perfluoroalkyl substances (PFAS) contaminated sites. Studies have shown that compounds like this compound can be used to assess the effectiveness of various remediation technologies, such as activated carbon adsorption and advanced oxidation processes. These methods aim to break down or immobilize PFAS contaminants in soil and groundwater, thereby reducing their bioavailability and toxicity.

2. Environmental Monitoring

Due to its persistence in the environment, this compound serves as an indicator compound for monitoring PFAS pollution. Its detection in environmental samples can provide insights into the extent of contamination and the effectiveness of regulatory measures aimed at controlling PFAS emissions.

Materials Science Applications

1. Surface Coatings

The hydrophobic properties of this compound make it an ideal candidate for developing advanced surface coatings. These coatings can be applied to various substrates to impart water and oil repellency, enhancing their durability and resistance to staining. Research has demonstrated that coatings incorporating this compound exhibit superior performance in harsh environments compared to traditional coatings.

2. Polymer Additives

In polymer science, this compound is explored as an additive to enhance the properties of fluoropolymer materials. Its inclusion can improve thermal stability and chemical resistance, making it suitable for applications in aerospace, automotive, and electronics industries where high-performance materials are critical.

Biomedical Applications

1. Drug Delivery Systems

Recent studies have investigated the use of this compound in developing drug delivery systems. Its ability to encapsulate hydrophobic drugs while providing controlled release profiles makes it a promising candidate for formulating pharmaceuticals that require precise dosing over extended periods.

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. This characteristic has led to its exploration as an active ingredient in antimicrobial coatings for medical devices and surfaces in healthcare settings, potentially reducing infection rates associated with surgical procedures.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Environmental Remediation | Demonstrated effective degradation of PFAS using advanced oxidation processes involving this compound as a catalyst. |

| Johnson et al., 2024 | Surface Coatings | Developed a novel coating that significantly improved water repellency and stain resistance using this compound as a key ingredient. |

| Lee et al., 2023 | Drug Delivery | Showed enhanced bioavailability of hydrophobic drugs when encapsulated in formulations containing this compound. |

Mecanismo De Acción

The mechanism of action of 1,8-Dibromoperfluorooctane in surfactant applications is based on the arrangement of its fluorinated and brominated groups, which interact with surrounding molecules to lower interfacial tension . Additionally, it acts as a lubricant additive by forming a protective layer on surfaces, reducing friction and wear .

Comparación Con Compuestos Similares

Similar Compounds

Perfluorooctane: Similar in structure but lacks bromine atoms, making it less reactive in substitution reactions.

1,8-Diiodoperfluorooctane: Contains iodine atoms instead of bromine, which can lead to different reactivity and applications.

Perfluorooctylamine: Contains an amino group instead of bromine, used in different industrial applications.

Uniqueness

1,8-Dibromoperfluorooctane is unique due to its dual bromine atoms, which provide specific reactivity in substitution and reduction reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Actividad Biológica

1,8-Dibromoperfluorooctane (DBPO) is a perfluorinated compound that has garnered attention due to its unique properties and potential biological effects. This article reviews the biological activity of DBPO, focusing on its toxicological profiles, metabolic pathways, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by its perfluorinated carbon chain with bromine substituents at the 1 and 8 positions. Its molecular formula is C8Br2F17, and it exhibits high lipophilicity due to the perfluorinated nature of the compound. This lipophilicity may influence its biological interactions and accumulation in biological systems.

Toxicological Studies

Recent studies have highlighted several biological activities associated with DBPO:

- Hepatotoxicity : In animal models, exposure to DBPO has been linked to liver damage. A study indicated that doses as low as 0.05 mg/kg/day resulted in significant alterations in liver function markers such as ALT and AST, alongside histopathological changes in liver tissue .

- Immunotoxicity : Research has demonstrated that DBPO can impair immune function, potentially increasing susceptibility to infections and diseases. In vitro studies showed that DBPO exposure led to reduced proliferation of lymphocytes and altered cytokine production, indicating immunosuppressive effects .

- Endocrine Disruption : DBPO has been implicated in disrupting thyroid hormone levels in both animal models and human epidemiological studies. Alterations in serum thyroid hormone concentrations were observed following prolonged exposure to the compound .

Metabolic Pathways

The metabolism of DBPO involves biotransformation processes that may lead to the formation of various metabolites. These metabolites can exhibit distinct biological activities:

- Oxidative Stress : DBPO has been shown to induce oxidative stress in cellular models, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. This oxidative stress is associated with mitochondrial dysfunction and apoptosis .

- Bioaccumulation : Due to its hydrophobic nature, DBPO can accumulate in fatty tissues, raising concerns about long-term exposure effects. Studies have indicated that bioaccumulation may enhance the toxicity profile of DBPO over time .

Case Studies

Several case studies provide insight into the environmental and health impacts of DBPO:

- Occupational Exposure : A cohort study involving workers at a chemical manufacturing facility reported increased incidences of bladder cancer among those exposed to high levels of perfluorinated compounds, including DBPO. The standardized incidence ratio for bladder cancer was notably elevated in this population .

- Environmental Impact : Investigations into aquatic ecosystems revealed that organisms exposed to DBPO exhibited reproductive and developmental abnormalities. For instance, fish species showed altered hormone levels and impaired reproductive success when exposed to contaminated water sources .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRJPHOHVRHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371604 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-58-8 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 812-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-dibromoperfluorooctane interact with other molecules, and what are the structural consequences of this interaction?

A1: this compound exhibits a strong interaction with nitrogen-containing molecules like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO) through halogen bonding (XB). This interaction arises from the polarization of bromine atoms in this compound, creating an electron-deficient region that attracts electron-rich nitrogen atoms. [, ] This halogen bonding drives the self-assembly of these molecules, leading to the formation of cocrystals with unique structural arrangements. [, ] In these cocrystals, this compound and the nitrogen-containing molecules alternate in a one-dimensional chain, stabilized by N···Br halogen bonds. [, ] This interaction is strong enough to yield stable cocrystals at room temperature. []

Q2: What makes the interaction between this compound and DABCO particularly interesting from a structural perspective?

A2: The halogen bond formed between this compound and DABCO is remarkably short, with the N···Br distance being significantly less than the sum of van der Waals radii for these atoms. [] In fact, the reported N···Br distances in the this compound-DABCO adduct are among the shortest reported for interactions between a bromoperfluorocarbon and a nitrogen base. [] This emphasizes the strength and significance of halogen bonding in driving the assembly of these molecules and creating unique solid-state architectures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.